molecular formula C9H9F3N2O2 B1435238 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2090584-46-4

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1435238
CAS No.: 2090584-46-4
M. Wt: 234.17 g/mol
InChI Key: TZFHRHBRLUBVIV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its stability and reactivity, making it a valuable component in pharmaceutical and agrochemical applications . The compound interacts with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s trifluoromethyl group plays a crucial role in modulating its interactions with cellular proteins and enzymes . Studies have demonstrated that the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, the compound’s interaction with cell signaling pathways can influence cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to target proteins and enzymes, leading to enzyme inhibition or activation . For example, the compound has been shown to inhibit sterol demethylase, an enzyme involved in the biosynthesis of sterols, by binding to its active site . This inhibition can result in changes in gene expression and metabolic pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways . At high doses, the compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s trifluoromethyl group can influence its metabolic stability and reactivity, affecting its participation in biochemical reactions. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can modulate the compound’s localization and distribution within cells, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects. For example, the compound’s interaction with nuclear receptors can influence gene expression and cellular metabolism, while its localization to the mitochondria can affect energy production and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative in the presence of a catalyst. The cyclopropylmethyl group can be introduced through a subsequent alkylation reaction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles like alkyl halides or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

This compound has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases.

  • Industry: It is utilized in the production of materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)piperazine: This compound shares the cyclopropylmethyl group but has a different core structure.

  • 3-(Trifluoromethyl)pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring but lacks the cyclopropylmethyl group.

Uniqueness: 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of its cyclopropylmethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(8(15)16)14(13-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHRHBRLUBVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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